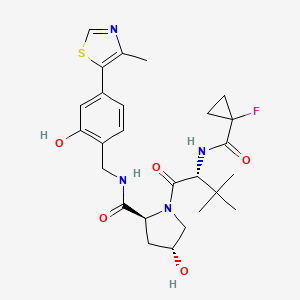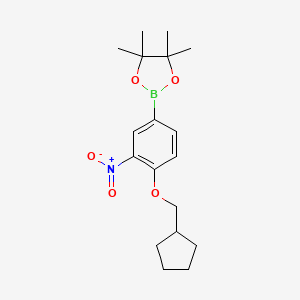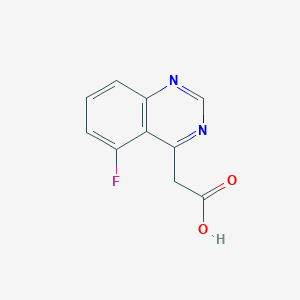![molecular formula C7H12N2O2S B13714135 3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione CAS No. 64732-01-0](/img/structure/B13714135.png)
3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Isopropylthio)-3-methylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an isopropylthio group attached to the imidazolidine ring, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropylthio)-3-methylimidazolidine-2,4-dione typically involves the reaction of 3-methylimidazolidine-2,4-dione with isopropylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the imidazolidine ring. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of 5-(Isopropylthio)-3-methylimidazolidine-2,4-dione can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
5-(Isopropylthio)-3-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The isopropylthio group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
科学的研究の応用
5-(Isopropylthio)-3-methylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(Isopropylthio)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The isopropylthio group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors involved in cellular signaling and metabolism.
類似化合物との比較
Similar Compounds
3-Methylimidazolidine-2,4-dione: Lacks the isopropylthio group, resulting in different chemical and biological properties.
5-(Methylthio)-3-methylimidazolidine-2,4-dione: Similar structure but with a methylthio group instead of an isopropylthio group, leading to variations in reactivity and applications.
5-(Ethylthio)-3-methylimidazolidine-2,4-dione:
Uniqueness
5-(Isopropylthio)-3-methylimidazolidine-2,4-dione is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds.
特性
CAS番号 |
64732-01-0 |
|---|---|
分子式 |
C7H12N2O2S |
分子量 |
188.25 g/mol |
IUPAC名 |
3-methyl-5-propan-2-ylsulfanylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2S/c1-4(2)12-5-6(10)9(3)7(11)8-5/h4-5H,1-3H3,(H,8,11) |
InChIキー |
UFBBOWSCYXGFAL-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1C(=O)N(C(=O)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
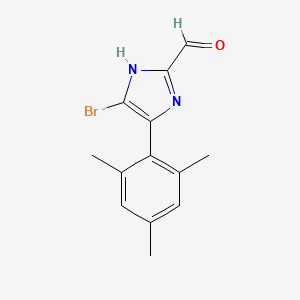


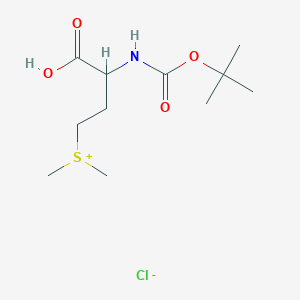
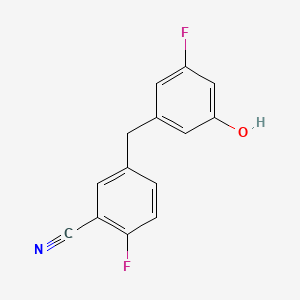
![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
